

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1290100

[Get Quote](#)

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetically versatile organic compound of significant interest to researchers in drug discovery and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. This technical guide provides an in-depth overview of the physical properties, experimental protocols, and applications of this important reagent.

Core Physical Properties

The physical and chemical properties of **(4-(Acetamidomethyl)phenyl)boronic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	850568-41-1	
Molecular Formula	C ₉ H ₁₂ BNO ₃	[1]
Molecular Weight	193.01 g/mol	[1]
Appearance	White to off-white solid/powder	[2]
Melting Point	278-280 °C	[1]
Density	1.19 g/cm ³	[1]
Solubility	Poorly soluble in water; soluble in many polar organic solvents such as methanol, ethanol, and DMSO. [3] [4] [5] [6]	
pKa (Predicted)	~8.5 - 9.0	
InChI Key	ZMJVNKSOLIUBKO-UHFFFAOYSA-N	[1]
SMILES	CC(=O)NCc1ccc(cc1)B(O)O	[2]

Note on pKa: An experimental pKa value for **(4-(Acetamidomethyl)phenyl)boronic acid** is not readily available in the cited literature. The predicted value is based on the pKa of phenylboronic acid (approximately 8.8) and the electron-donating nature of the acetamidomethyl substituent at the para position, which is expected to have a minor effect on the acidity of the boronic acid.

Spectroscopic Data

Detailed spectroscopic analysis is essential for confirming the identity and purity of **(4-(Acetamidomethyl)phenyl)boronic acid**. Below are the expected features in its ¹H NMR, ¹³C NMR, and FT-IR spectra based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data

A proton NMR spectrum of **(4-(Acetamidomethyl)phenyl)boronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.9	Singlet	3H	-C(=O)CH ₃
~4.2	Doublet	2H	-CH ₂ -NH-
~7.2-7.4	Multiplet	4H	Aromatic protons (AA'BB' system)
~7.9	Broad Singlet	2H	B(OH) ₂
~8.2	Triplet	1H	-NH-C(=O)-

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display signals corresponding to the nine carbon atoms in the molecule:

Chemical Shift (ppm)	Assignment
~22	-C(=O)CH ₃
~45	-CH ₂ -NH-
~127	Aromatic CH
~134	Aromatic CH
~130 (broad)	Aromatic C-B
~140	Aromatic C-CH ₂
~168	-C=O

Note: The carbon atom attached to the boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Expected FT-IR Spectral Data

The FT-IR spectrum of solid **(4-(Acetamidomethyl)phenyl)boronic acid** is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretching (boronic acid) and N-H stretching (amide)
~3050	Aromatic C-H stretching
~2950	Aliphatic C-H stretching
~1650	C=O stretching (Amide I)
~1550	N-H bending (Amide II)
~1400	B-O stretching
~1350	B-O-H bending
~1080	B-C stretching

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and application of **(4-(Acetamidomethyl)phenyl)boronic acid**.

Synthesis of **(4-(Acetamidomethyl)phenyl)boronic acid**

A common route to this compound involves the protection of 4-(aminomethyl)phenylboronic acid.

Materials:

- 4-(Aminomethyl)phenylboronic acid hydrochloride
- Acetic anhydride
- A suitable base (e.g., triethylamine or sodium acetate)

- An appropriate solvent (e.g., tetrahydrofuran (THF) or a biphasic system)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Suspend 4-(aminomethyl)phenylboronic acid hydrochloride in the chosen solvent.
- Add the base to neutralize the hydrochloride and deprotonate the amine.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, acidify the reaction mixture with hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

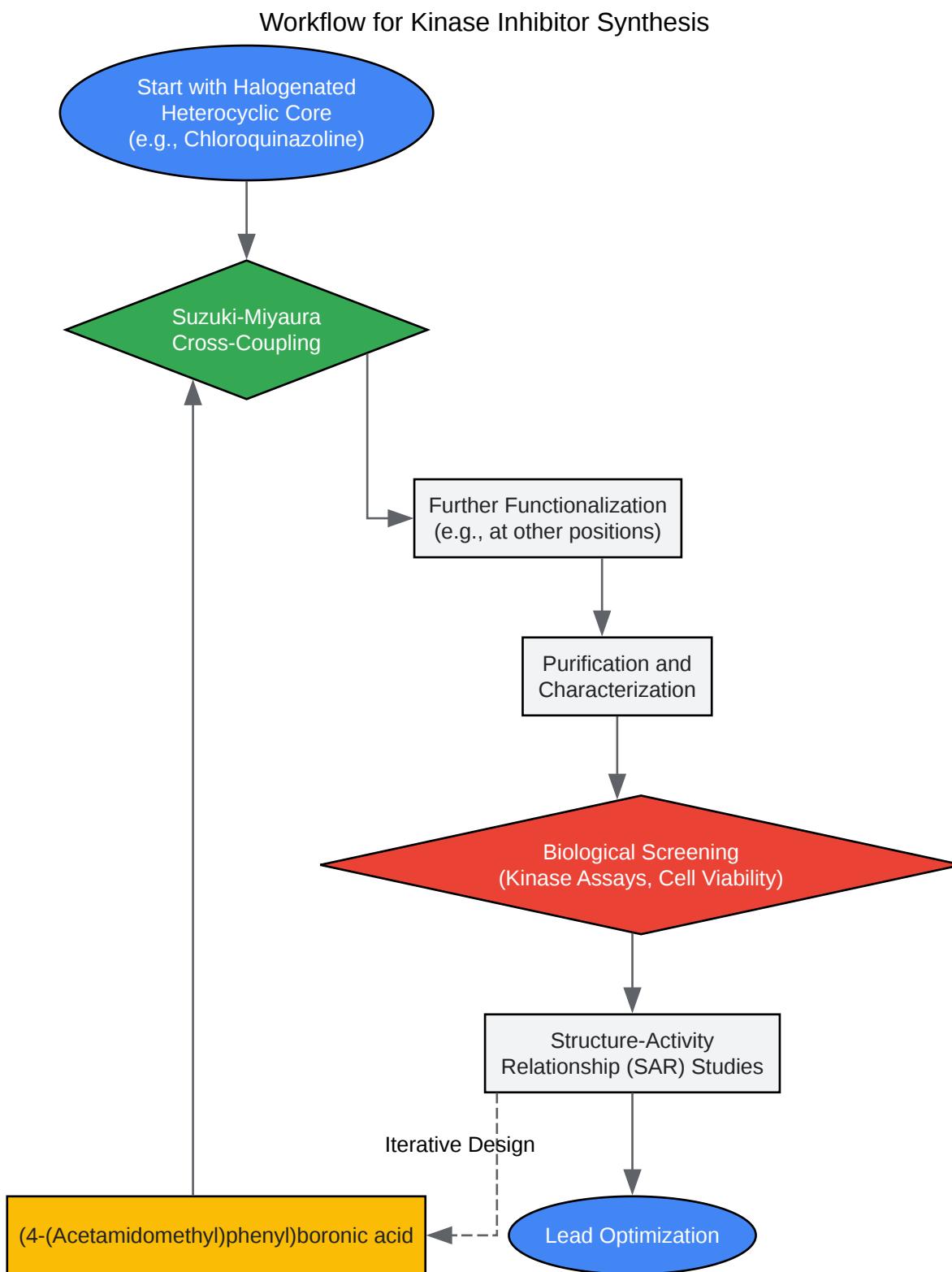
(4-(Acetamidomethyl)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(acetamidomethyl)phenyl moiety onto an aromatic or vinylic halide.

Materials:

- Aryl or vinyl halide (e.g., 4-bromopyridine)
- **(4-(Acetamidomethyl)phenyl)boronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
- Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a reaction vessel, add the aryl or vinyl halide, **(4-(acetamidomethyl)phenyl)boronic acid**, palladium catalyst, and base.
- Purge the vessel with an inert gas.
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
- Purify the product by column chromatography.

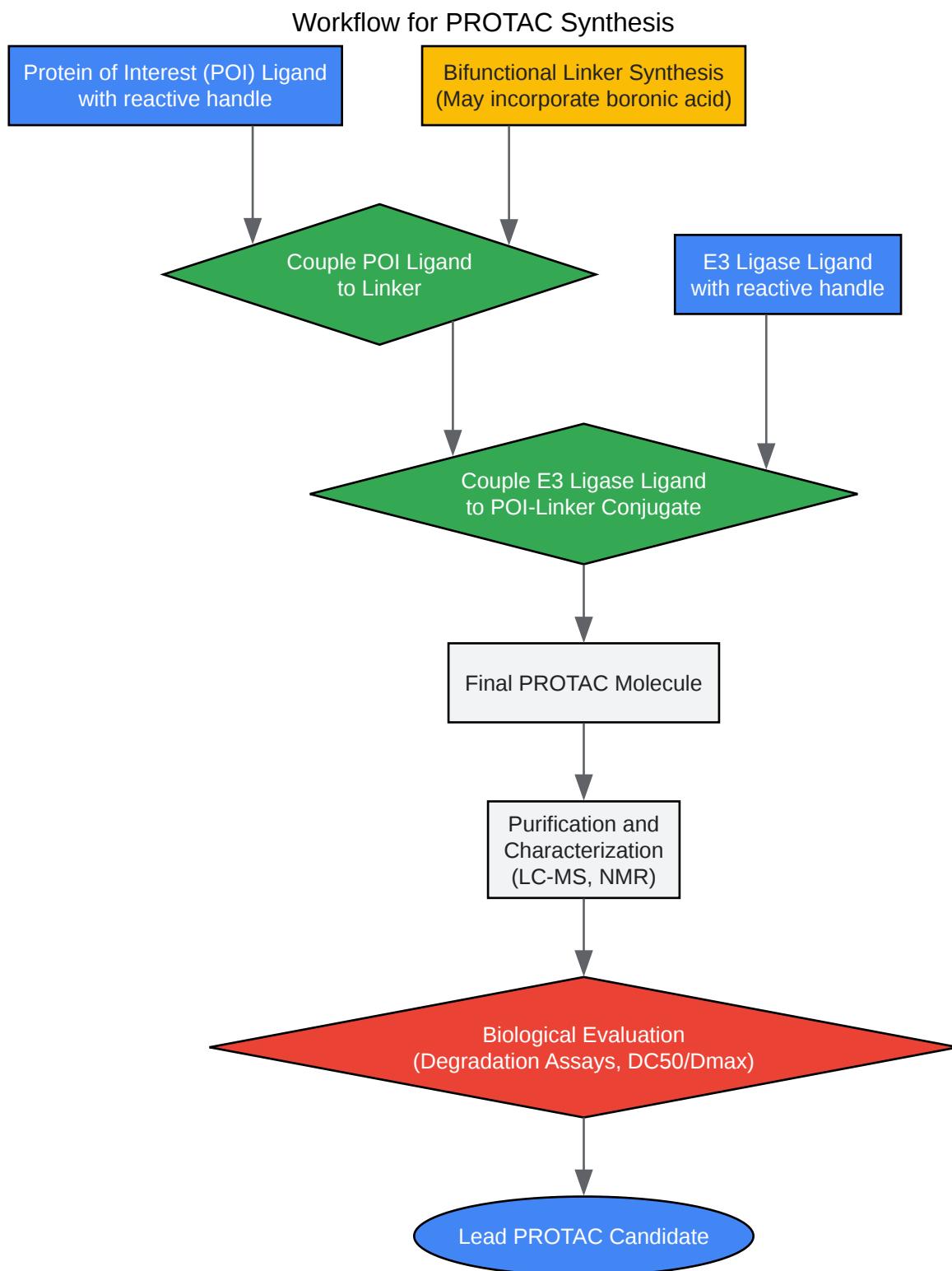

Applications in Drug Discovery

(4-(Acetamidomethyl)phenyl)boronic acid is a valuable building block in the synthesis of various therapeutic agents, including kinase inhibitors and Proteolysis Targeting Chimeras

(PROTACs).

Kinase Inhibitor Synthesis Workflow

Boronic acids are instrumental in the functionalization of heterocyclic cores, such as quinazolines, which are prevalent in many kinase inhibitors.[10] The workflow below illustrates the general process.


[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and development of kinase inhibitors.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

Boronic acids can be incorporated into the linker or the warhead/anchor moieties. The following diagram outlines a generalized PROTAC synthesis workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.[\[11\]](#)

Safety Information

(4-(Acetamidomethyl)phenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from oxidizing agents.[\[1\]](#)

This technical guide provides a comprehensive overview of the physical properties and applications of **(4-(Acetamidomethyl)phenyl)boronic acid**, intended to support researchers in their synthetic and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]

- 11. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b1290100#4-acetamidomethyl-phenyl-boronic-acid-physical-properties)
- To cite this document: BenchChem. [(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290100#4-acetamidomethyl-phenyl-boronic-acid-physical-properties\]](https://www.benchchem.com/product/b1290100#4-acetamidomethyl-phenyl-boronic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com